N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-4-(pentyloxy)benzamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PENTYLOXY)BENZAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, a methoxyphenyl group, and a pentoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PENTYLOXY)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the methoxyphenyl group and the pentoxybenzamide moiety. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PENTYLOXY)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PENTYLOXY)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PENTYLOXY)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-HYDROXYPHENYL)METHYL]-4-(PENTYLOXY)BENZAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-CHLOROPHENYL)METHYL]-4-(PENTYLOXY)BENZAMIDE
Uniqueness
Compared to similar compounds, N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PENTYLOXY)BENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C24H31NO5S |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-4-pentoxybenzamide |
InChI |
InChI=1S/C24H31NO5S/c1-3-4-5-14-30-22-11-9-20(10-12-22)24(26)25(21-13-15-31(27,28)18-21)17-19-7-6-8-23(16-19)29-2/h6-12,16,21H,3-5,13-15,17-18H2,1-2H3 |
InChI Key |
WAUIGEVFFFDNRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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